Cas no 5767-51-1 (2-[1,3-bis(3,4-dimethoxybenzyl)hexahydropyrimidin-2-yl]-6-methoxyphenol)
![2-[1,3-bis(3,4-dimethoxybenzyl)hexahydropyrimidin-2-yl]-6-methoxyphenol structure](https://www.kuujia.com/scimg/cas/5767-51-1x500.png)
5767-51-1 structure
Product name:2-[1,3-bis(3,4-dimethoxybenzyl)hexahydropyrimidin-2-yl]-6-methoxyphenol
2-[1,3-bis(3,4-dimethoxybenzyl)hexahydropyrimidin-2-yl]-6-methoxyphenol Chemical and Physical Properties
Names and Identifiers
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- 2-[1,3-bis(3,4-dimethoxybenzyl)hexahydropyrimidin-2-yl]-6-methoxyphenol
- 2-[1,3-bis[(3,4-dimethoxyphenyl)methyl]-1,3-diazinan-2-yl]-6-methoxyphenol
- NSC87180
- NSC-87180
- DTXSID00329066
- 2-{1,3-Bis[(3,4-dimethoxyphenyl)methyl]hexahydropyrimidin-2-yl}-6-methoxyphenol
- 5767-51-1
-
- Inchi: InChI=1S/C29H36N2O6/c1-33-23-12-10-20(16-26(23)36-4)18-30-14-7-15-31(19-21-11-13-24(34-2)27(17-21)37-5)29(30)22-8-6-9-25(35-3)28(22)32/h6,8-13,16-17,29,32H,7,14-15,18-19H2,1-5H3
- InChI Key: UCPWCZAVOHQBNL-UHFFFAOYSA-N
- SMILES: COC1=C(C=C(C=C1)CN2CCCN(C2C3=C(C(=CC=C3)OC)O)CC4=CC(=C(C=C4)OC)OC)OC
Computed Properties
- Exact Mass: 508.25748
- Monoisotopic Mass: 508.257
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 37
- Rotatable Bond Count: 10
- Complexity: 630
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.9Ų
- XLogP3: 4.5
Experimental Properties
- Density: 1.188
- Boiling Point: 571.2°C at 760 mmHg
- Flash Point: 299.3°C
- Refractive Index: 1.586
- PSA: 72.86
2-[1,3-bis(3,4-dimethoxybenzyl)hexahydropyrimidin-2-yl]-6-methoxyphenol Related Literature
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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3. Book reviews
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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